molecular formula C15H22O5 B1244794 Epi-dihydrophaseic acid

Epi-dihydrophaseic acid

Cat. No. B1244794
M. Wt: 282.33 g/mol
InChI Key: XIVFQYWMMJWUCD-FJBUYRLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.

Scientific Research Applications

Sweetness in Wines

Epi-dihydrophaseic acid-3'-O-β-glucopyranoside (epi-DPA-G) contributes notably to the sweet taste of dry wines. A new LC-FTMS method was developed for quantifying epi-DPA-G in wines, revealing its presence in various red wine vintages and contributing to wine quality assessment (Fayad, Cretin, & Marchal, 2019).

Role in Fruit Maturation

In sweet cherries, epi-dihydrophaseic acid, along with other ABA metabolites, was quantified at different stages of fruit development. It appears to play a role in fruit maturation, with its levels changing significantly during this process (Setha, Kondo, Hirai, & Ohigashi, 2005). Similar findings were observed in mangoes, where epi-DPA concentrations coincided with ABA levels, suggesting a role in inducing mango maturation (Kondo, Sungcome, Setha, & Hirai, 2004).

Involvement in Apple Fruit Development

Epi-DPA was quantified in apples during various stages of fruit development. It may be a major metabolite of phaseic acid in apple pulp, indicating its involvement in the ripening process (Setha, Kondo, Hirai, & Ohigashi, 2004).

Isolation from Avocado Seeds

Epi-dihydrophaseic acid β-d-glucoside was isolated from avocado seeds. It represents a potential link in abscisic acid metabolism in plants, showing the diverse natural sources and metabolic pathways of epi-DPA (Ramos, Jerz, Villanueva, López-Dellamary, Waibel, & Winterhalter, 2004).

Biotransformation in Litchi Pericarp

Epi-DPA was produced via biotransformation in litchi pericarp using Aspergillus awamori. It exhibited significant anticancer activity and antioxidant properties (Lin, He, Jiang, Wu, Wang, Wu, Sun, Dandan, Qu, & Yang, 2014).

Discovery in Carthamus tinctorius Florets

Epi-DPA glucosides were discovered in the florets of Carthamus tinctorius, with one compound showing anti-adipogenesis activity, potentially useful in obesity treatment (Baek, Lee, Yi, Yu, Lee, Ko, Pang, & Kim, 2020).

properties

Product Name

Epi-dihydrophaseic acid

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1

InChI Key

XIVFQYWMMJWUCD-FJBUYRLMSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O

Canonical SMILES

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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